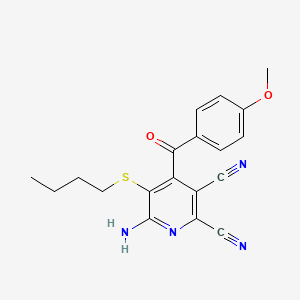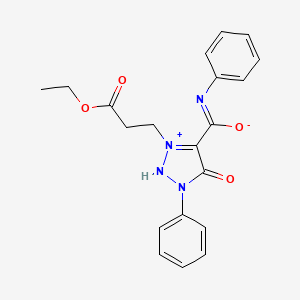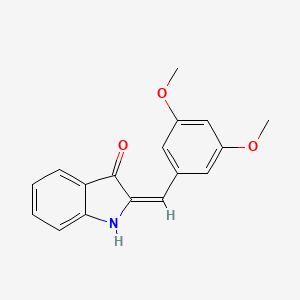![molecular formula C11H13N5O B11041925 2,8,8-Trimethyl-8,9-dihydro[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol](/img/structure/B11041925.png)
2,8,8-Trimethyl-8,9-dihydro[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8,8-Trimethyl-8,9-dihydro[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol is a heterocyclic compound that belongs to the class of triazolobenzotriazines. This compound is characterized by its unique structure, which includes a triazole ring fused with a benzotriazine ring. The presence of multiple nitrogen atoms in the ring system makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8,8-Trimethyl-8,9-dihydro[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 3-amino-1,2,4-triazole as a starting material, which undergoes cyclization with suitable reagents to form the desired triazolobenzotriazine scaffold . The reaction conditions often include the use of acid catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis routes that are optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,8,8-Trimethyl-8,9-dihydro[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol can undergo various chemical reactions, including:
Common Reagents and Conditions
Substitution: Halogenating agents, nucleophiles; reactions are performed in polar solvents under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups .
Scientific Research Applications
2,8,8-Trimethyl-8,9-dihydro[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,8,8-Trimethyl-8,9-dihydro[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The presence of multiple nitrogen atoms in the ring system allows for hydrogen bonding and electrostatic interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with a triazole ring fused to a thiadiazine ring.
1,2,4-Triazolo[1,5-a]quinazolin-6-ol: Contains a triazole ring fused to a quinazoline ring.
Uniqueness
2,8,8-Trimethyl-8,9-dihydro[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol is unique due to its specific ring fusion pattern and the presence of three methyl groups, which can influence its chemical reactivity and biological activity . The compound’s distinct structure allows for unique interactions with molecular targets, making it a valuable subject for research and development .
Properties
Molecular Formula |
C11H13N5O |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2,8,8-trimethyl-9H-[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol |
InChI |
InChI=1S/C11H13N5O/c1-6-12-10-14-13-9-7(16(10)15-6)4-11(2,3)5-8(9)17/h5,17H,4H2,1-3H3 |
InChI Key |
MOPMZCDRCOCRDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C(=CC(C3)(C)C)O)N=NC2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzenesulfonamide](/img/structure/B11041849.png)

![(1E)-1-[(4-ethoxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11041871.png)

![1-Isopropyl-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine-3,6(2H,7H)-dione](/img/structure/B11041885.png)
![2-[1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetamide](/img/structure/B11041893.png)

![4-({[2-(1,3-Benzoxazol-2-ylsulfanyl)acetyl]amino}methyl)benzoic acid](/img/structure/B11041900.png)
![3-chloro-N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-phenoxyphenyl)amino]methylidene}benzamide](/img/structure/B11041903.png)
![6-[5-(2,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-3-yl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11041910.png)
![N-{3-[3,4-Dihydro-1(2H)-quinolinyl]propyl}-2-butynamide](/img/structure/B11041929.png)
![1-(4-fluorophenyl)-N-[3-(propan-2-yloxy)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11041932.png)
![1-{4-[2-(2-Chloro-6-fluorophenyl)acetyl]-1,4-diazepan-1-YL}-2-butyn-1-one](/img/structure/B11041940.png)
![(1E)-8-methoxy-4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11041945.png)
